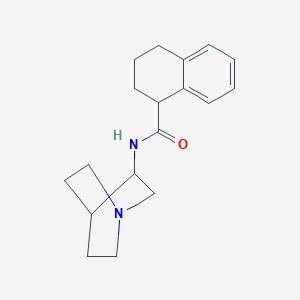
N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Overview
Description
N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a useful research compound. Its molecular formula is C18H24N2O and its molecular weight is 284.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, also known as 1-Naphthalenecarboxamide, N-1-azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-, are human cholinesterases . These enzymes play a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.
Mode of Action
The compound interacts with its targets, the cholinesterases, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and leading to an increase in acetylcholine levels.
Biochemical Pathways
The inhibition of cholinesterases affects the cholinergic pathway, which is involved in many physiological functions, including muscle movement, breathing, heart rate, and learning. The increase in acetylcholine levels enhances the transmission of signals in the nervous system .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 4953±340 °C, a density of 117±01 g/cm3, and a pKa of 1498±020 . These properties may influence the compound’s bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of the compound’s action include an increase in acetylcholine levels and enhanced signal transmission in the nervous system . This can lead to various physiological effects, depending on the specific cholinergic pathways that are affected.
Biochemical Analysis
Biochemical Properties
N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide plays a crucial role in several biochemical reactions. It interacts with enzymes such as butyrylcholinesterase, which is known for hydrolyzing esters of choline and other compounds . The compound’s interaction with butyrylcholinesterase suggests its potential use in modulating cholinergic signaling pathways. Additionally, this compound has been shown to bind to muscarinic acetylcholine receptors, particularly the M3 receptor . This interaction is significant as it can influence various physiological processes regulated by these receptors.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving the α7 nicotinic acetylcholine receptor (α7 nAChR) . This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound’s interaction with α7 nAChR can enhance long-term potentiation (LTP) in hippocampal neurons, which is crucial for memory formation . Furthermore, the compound’s influence on muscarinic receptors can affect various cellular functions, including neurotransmitter release and smooth muscle contraction .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as an agonist at the α7 nicotinic acetylcholine receptor, enhancing calcium ion conductance and membrane depolarization . This action can lead to the activation of downstream signaling pathways that influence gene expression and synaptic plasticity. Additionally, the compound’s binding to muscarinic receptors can result in the activation or inhibition of various G-protein coupled signaling pathways . These interactions highlight the compound’s potential as a modulator of cholinergic signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, allowing for consistent results in in vitro and in vivo experiments. Prolonged exposure to the compound can lead to gradual degradation, which may affect its efficacy and potency over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function by modulating cholinergic signaling pathways . At higher doses, the compound can exhibit toxic effects, including neurotoxicity and adverse behavioral changes . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as butyrylcholinesterase, which plays a role in the hydrolysis of esters . The compound’s interaction with muscarinic receptors also suggests its involvement in pathways related to acetylcholine metabolism . These interactions can influence metabolic flux and the levels of various metabolites, highlighting the compound’s potential impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with muscarinic receptors suggests that it may be transported via receptor-mediated endocytosis . Additionally, the compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in specific cellular compartments . These properties are crucial for understanding the compound’s pharmacokinetics and its potential therapeutic applications.
Subcellular Localization
This compound is localized in various subcellular compartments, including the plasma membrane and intracellular organelles. The compound’s interaction with muscarinic receptors, which are primarily located on the cell surface, suggests its presence in the plasma membrane . Additionally, the compound’s ability to modulate intracellular signaling pathways indicates its localization in organelles such as the endoplasmic reticulum and the Golgi apparatus . These findings provide insights into the compound’s functional roles within cells.
Properties
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,14,16-17H,3,5,7-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAZNWLKDYIEHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NC3CN4CCC3CC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801146869 | |
| Record name | N-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177793-81-6 | |
| Record name | N-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177793-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(+)-O-ISOPROPYLIDENE-2,3-DIHYDROXY-1,4-BIS[BIS(3,5-DIFLUOROMETHYLPHENYL)PHOSPHINO]BUTANE](/img/structure/B3325733.png)
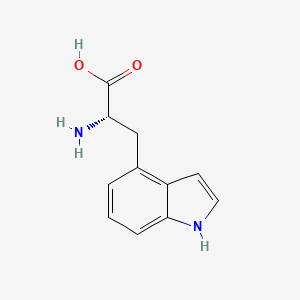

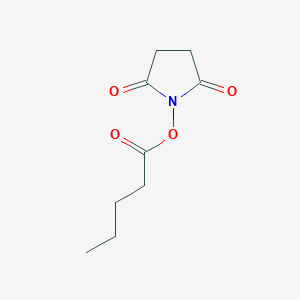

![N-[2-(Diphenylmethoxy)ethyl]-N,N',N'-trimethyl-ethylenediamine Dimaleate](/img/structure/B3325787.png)
![2-[(8S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl]acetamide](/img/structure/B3325795.png)


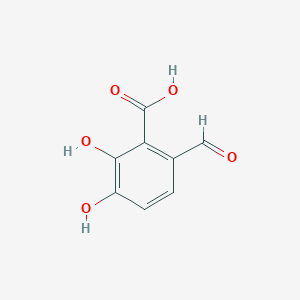
![2-Methyl-2-azabicyclo[2.2.2]octan-6-ol](/img/structure/B3325831.png)
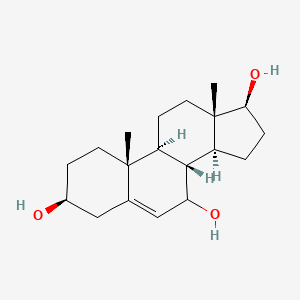
![Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide](/img/structure/B3325840.png)
![Rosuvastatin calcium impurity E [EP]](/img/structure/B3325841.png)
